molecular formula C12H19N B1338357 N-benzyl-3-methylbutan-2-amine CAS No. 110871-35-7

N-benzyl-3-methylbutan-2-amine

Cat. No.: B1338357
CAS No.: 110871-35-7
M. Wt: 177.29 g/mol
InChI Key: VSTYIEJFRYCKGB-UHFFFAOYSA-N
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Description

N-benzyl-3-methylbutan-2-amine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications and Chemical Synthesis

N-benzyl-3-methylbutan-2-amine has been studied in the context of hydrodenitrogenation (HDN) processes, which are crucial for removing nitrogen-containing compounds from fossil fuels. Zhao and Prins (2004) investigated the HDN of alkylamines, including this compound, finding that certain amines with tertiary α-carbon atoms react faster than those with secondary α-carbon atoms, indicating a specific reactivity that could be leveraged in refining processes (Zhao & Prins, 2004).

Asymmetric Synthesis

This compound plays a role in asymmetric synthesis, which is fundamental for producing enantiomerically pure compounds. Bunnage et al. (2003) described its use in the asymmetric synthesis of diaminobutanoic acid, a process that highlights its potential in creating building blocks for pharmaceuticals and agrochemicals (Bunnage et al., 2003).

Enantioselective Acylation

The compound has been involved in studies on enantioselective acylation, demonstrating its versatility in organic synthesis. Al‐Sehemi et al. (2000) explored the use of this compound derivatives for acylating amines, showcasing its application in creating compounds with potential medicinal properties (Al‐Sehemi et al., 2000).

Aroma Compound Analysis in Fermented Foods

Research by Matheis, Granvogl, and Schieberle (2016) into the Ehrlich degradation pathway in fermented foods involved the analysis of compounds related to this compound. Their work contributes to understanding the formation of aroma compounds, which is essential for food science and technology (Matheis, Granvogl, & Schieberle, 2016).

Properties

IUPAC Name

N-benzyl-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10(2)11(3)13-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTYIEJFRYCKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549572
Record name N-Benzyl-3-methylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110871-35-7
Record name N-Benzyl-3-methylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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